ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate
Overview
Description
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-methyl-3-(pyridin-3-yl)propanoic acid.
Reduction: Formation of ethyl 2-methyl-3-(pyridin-3-yl)propan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate: Differing in the position of the pyridine ring attachment.
Ethyl 2-methyl-3-(pyridin-4-yl)prop-2-enoate: Another positional isomer with the pyridine ring attached at the 4-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its specific structural configuration, which may impart distinct chemical and biological properties compared to its isomers and analogs.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2-methyl-3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)7-10-5-4-6-12-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
VBFHLRNTFRBHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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